molecular formula C13H17N3O B1640798 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone

6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone

Cat. No. B1640798
M. Wt: 231.29 g/mol
InChI Key: FSQOWYCPSKDQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone is a useful research compound. Its molecular formula is C13H17N3O and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-piperazinyl)-3,4-dihydro-2(1H)-quinolinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

6-piperazin-1-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H17N3O/c17-13-4-1-10-9-11(2-3-12(10)15-13)16-7-5-14-6-8-16/h2-3,9,14H,1,4-8H2,(H,15,17)

InChI Key

FSQOWYCPSKDQHL-UHFFFAOYSA-N

SMILES

C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)N3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride (3.5 g) was dissolved in a mixed solvent consisting of 150 ml of ethanol and 45 ml of water and the solution was adjusted to pH of about 7 with an aqueous sodium hydroxide. The solution was added 2 g of Raney nickel catalyst and placed in a glass autoclave followed by stirring at 80° C. under hydrogen gas pressure of 5 kg/cm2 for 4 hours. After removing hydrogen gas the reaction mixture was taken out and the catalyst was removed. The solution was concentrated to dryness and methanol was added to the residue to precipitate crystals, which then were collected by filtration and recrystallized from methanol to give 1.3 g of 6-(1-piperazinyl)-3,4-dihydrocarbostyril, m.p. 224°-231.5° C.
Name
Ethyl 2-nitro-5-piperazinylcinnamate hydrochloride
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Five

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